Pericosine A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pericosine A involves several steps, including diastereoselective vinylalumination and ring-closing metathesis . The vinylalumination of α-substituted aldehydes gives anti- and syn-adducts, which are then transformed into the biologically active conduritols, including this compound . The reaction conditions typically involve the use of tetrahydrofuran and hexamethylphosphoramide as solvents .
Industrial Production Methods: While there is limited information on the industrial production of this compound, the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The key steps involve the use of environmentally benign reagents and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Pericosine A undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create analogs with improved properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfur-containing compounds, bromine, and fluorine . The reactions are typically carried out in the presence of catalysts such as triethylamine and under conditions that favor the formation of desired products .
Major Products Formed: The major products formed from the reactions of this compound include halogenated derivatives and nucleophile-adducts . These products are often evaluated for their antitumor and glycosidase inhibitory activities .
Scientific Research Applications
Pericosine A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of various bioactive compounds . In biology, this compound is studied for its cytotoxic effects on cancer cells, making it a promising candidate for anticancer drug development . In medicine, its glycosidase inhibitory activity is of interest for the treatment of diseases such as diabetes and viral infections . Additionally, this compound is used in the study of protein kinase inhibition and topoisomerase II inhibition, which are crucial for understanding its mechanism of action against tumor cells .
Mechanism of Action
Pericosine A exerts its effects primarily through the inhibition of protein kinase EGFR and topoisomerase II . These molecular targets are involved in cell growth and division, and their inhibition leads to the suppression of tumor cell proliferation . The compound’s unique structure allows it to interact with these targets effectively, making it a potent antitumor agent .
Comparison with Similar Compounds
These compounds share a similar cyclohexenoid structure but differ in their functional groups and biological activities . For example, Pericosine C and Pericosine E are separated as enantiomeric mixtures and exhibit different levels of cytotoxicity . Compared to its analogs, Pericosine A shows the most potent antitumor activity, making it unique among the pericosines .
Properties
Molecular Formula |
C8H11ClO5 |
---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5-,6-,7+/m0/s1 |
InChI Key |
AEDMWQPFIPNFCS-ZTYPAOSTSA-N |
Isomeric SMILES |
COC(=O)C1=C[C@@H]([C@@H]([C@@H]([C@H]1Cl)O)O)O |
SMILES |
COC(=O)C1=CC(C(C(C1Cl)O)O)O |
Canonical SMILES |
COC(=O)C1=CC(C(C(C1Cl)O)O)O |
Synonyms |
methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate pericosine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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